

Me-Tet-PEG4-NH2: A Comprehensive Technical Guide for Advanced Bioconjugation

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Compound of Interest

Compound Name: Me-Tet-PEG4-NH2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and applications of Methyl-Tetrazine-Polyethylene Glycol-Amine (**Me-Tet-PEG4-NH2**), a critical heterobifunctional linker in the field of bioconjugation. This document details experimental protocols and presents key data to facilitate its use in drug development, molecular imaging, and diagnostics.

Core Chemical Properties and Structure

Me-Tet-PEG4-NH2 is a versatile chemical tool that integrates three key functional components: a stable methyltetrazine moiety for bioorthogonal "click" chemistry, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal primary amine for covalent linkage to various molecules.[1][2] The molecule is often supplied as a hydrochloride salt to improve stability and handling.[3][4]

The core utility of this linker lies in its ability to bridge two molecules through a two-step conjugation strategy. The primary amine can be covalently attached to a molecule bearing a carboxylic acid or an activated ester. Subsequently, the methyltetrazine group can undergo an inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (TCO) modified molecule.[1] This "click" reaction is highly efficient, specific, and biocompatible, proceeding rapidly in aqueous environments without the need for a catalyst.

Physicochemical Data

The quantitative properties of **Me-Tet-PEG4-NH2** and its hydrochloride salt are summarized below. It is important to note that slight variations in reported molecular weights and formulas may exist between different suppliers.

Property	Value (Me-Tet-PEG4-NH2)	Value (Me-Tet-PEG4-NH2 HCl salt)	Reference(s)
Synonyms	Methyltetrazine-PEG4-Amine	Methyltetrazine-PEG4-Amine hydrochloride	
CAS Number	1802908-05-9	1802908-05-9	
Chemical Formula	C17H25N5O4	C17H26ClN5O4	
Molecular Weight	363.41 g/mol	399.87 g/mol	
Appearance	Pink solid	-	
Purity	Typically >95% (as determined by HPLC)	-	
Solubility	Soluble in Water, DMSO, DMF, DCM, THF, Chloroform	Soluble in Water, DMSO, DMF, DCM	
Predicted pKa	8.74 ± 0.10	-	
Predicted Boiling Point	558.7 ± 60.0 °C	-	
Predicted Density	1.186 ± 0.06 g/cm3	-	

Storage and Stability

Proper handling and storage are crucial to maintain the reactivity of **Me-Tet-PEG4-NH2**.

Condition	Recommendation	Reference(s)
Storage Temperature	-20°C	
Handling	Store desiccated. Equilibrate the vial to room temperature before opening to avoid moisture condensation.	
Stock Solution	For long-term storage of stock solutions, -80°C is recommended (stable for up to 6 months). For shorter periods (up to 1 month), -20°C is suitable. Solutions should be stored under an inert gas.	

Experimental Protocols

The use of **Me-Tet-PEG4-NH2** in bioconjugation typically involves a two-stage process:

- **Amide Bond Formation:** The primary amine of **Me-Tet-PEG4-NH2** is conjugated to a carboxylic acid on a target molecule (e.g., a protein) using a carbodiimide crosslinker like EDC, often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.
- **Tetrazine-TCO Ligation:** The resulting tetrazine-modified molecule is then reacted with a second molecule that has been functionalized with a trans-cyclooctene (TCO) group via an inverse electron demand Diels-Alder reaction.

Stage 1: Conjugation of Me-Tet-PEG4-NH2 to a Carboxylic Acid-Containing Protein

This protocol outlines the conjugation of **Me-Tet-PEG4-NH2** to a protein with available carboxyl groups (e.g., aspartic acid, glutamic acid, or the C-terminus).

A. Materials:

- Protein of interest in a suitable buffer (e.g., 0.1 M MES, pH 4.5-6.0)

- **Me-Tet-PEG4-NH2**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- (Sulfo-)NHS (N-hydroxysulfosuccinimide)
- Anhydrous DMSO or DMF
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 50 mM Glycine)
- Desalting column for purification

B. Procedure:

- Reagent Preparation:
 - Prepare a 10 mg/mL stock solution of **Me-Tet-PEG4-NH2** in anhydrous DMSO.
 - Immediately before use, prepare fresh 10 mg/mL stock solutions of EDC and (Sulfo-)NHS in anhydrous DMSO or activation buffer.
- Protein Preparation:
 - Exchange the protein into an amine-free buffer (e.g., 0.1 M MES, pH 5.5) to a final concentration of 2-10 mg/mL.
- Activation of Carboxylic Acids:
 - In a reaction tube, combine the protein solution with EDC and (Sulfo-)NHS. A 2-5 fold molar excess of EDC and (Sulfo-)NHS over the protein is a common starting point.
 - Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming a semi-stable NHS ester.
- Conjugation to **Me-Tet-PEG4-NH2**:
 - Add the **Me-Tet-PEG4-NH2** stock solution to the activated protein solution. The molar excess of the linker relative to the protein will determine the degree of labeling and must

be optimized (a 10- to 20-fold molar excess is a good starting point).

- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching:
 - Add an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to quench any unreacted NHS-esters.
 - Incubate for 15 minutes.
- Purification:
 - Remove excess, unreacted linker and byproducts using a desalting column or dialysis.

Stage 2: Tetrazine-TCO Ligation

This protocol describes the "click" reaction between the tetrazine-modified protein and a TCO-functionalized molecule.

A. Materials:

- Tetrazine-modified protein (from Stage 1) in a suitable buffer (e.g., PBS, pH 6.0-9.0)
- TCO-functionalized molecule
- Reaction Buffer (e.g., PBS, pH 7.4)

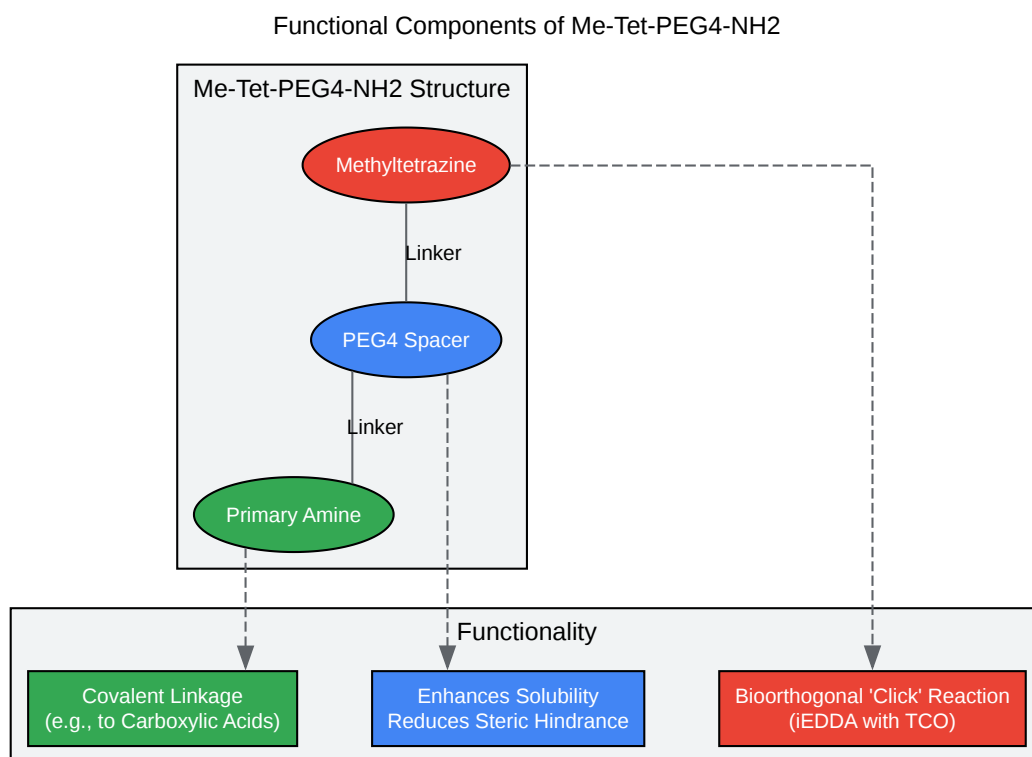
B. Procedure:

- Reaction Setup:
 - Combine the tetrazine-modified protein and the TCO-containing molecule in the reaction buffer. A slight molar excess of the TCO-reagent (e.g., 1.5 to 5 equivalents relative to the tetrazine) is recommended to ensure complete ligation.
- Incubation:

- The reaction is typically very fast. Incubate for 30-60 minutes at room temperature. For very low concentrations, the reaction may be allowed to proceed longer. The reaction can also be performed at 4°C, which may require a longer incubation time.
- Monitoring the Reaction (Optional):
 - The disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm can be monitored spectrophotometrically to follow the reaction progress.
- Purification:
 - If necessary, remove the excess TCO-reagent using a desalting column or dialysis, depending on the molecular weight of the final conjugate and the excess reagent.
- Characterization:
 - The final conjugate can be characterized using techniques such as UV-Vis spectroscopy, mass spectrometry (to confirm mass shift), or functional assays.

Visualizing the Workflow

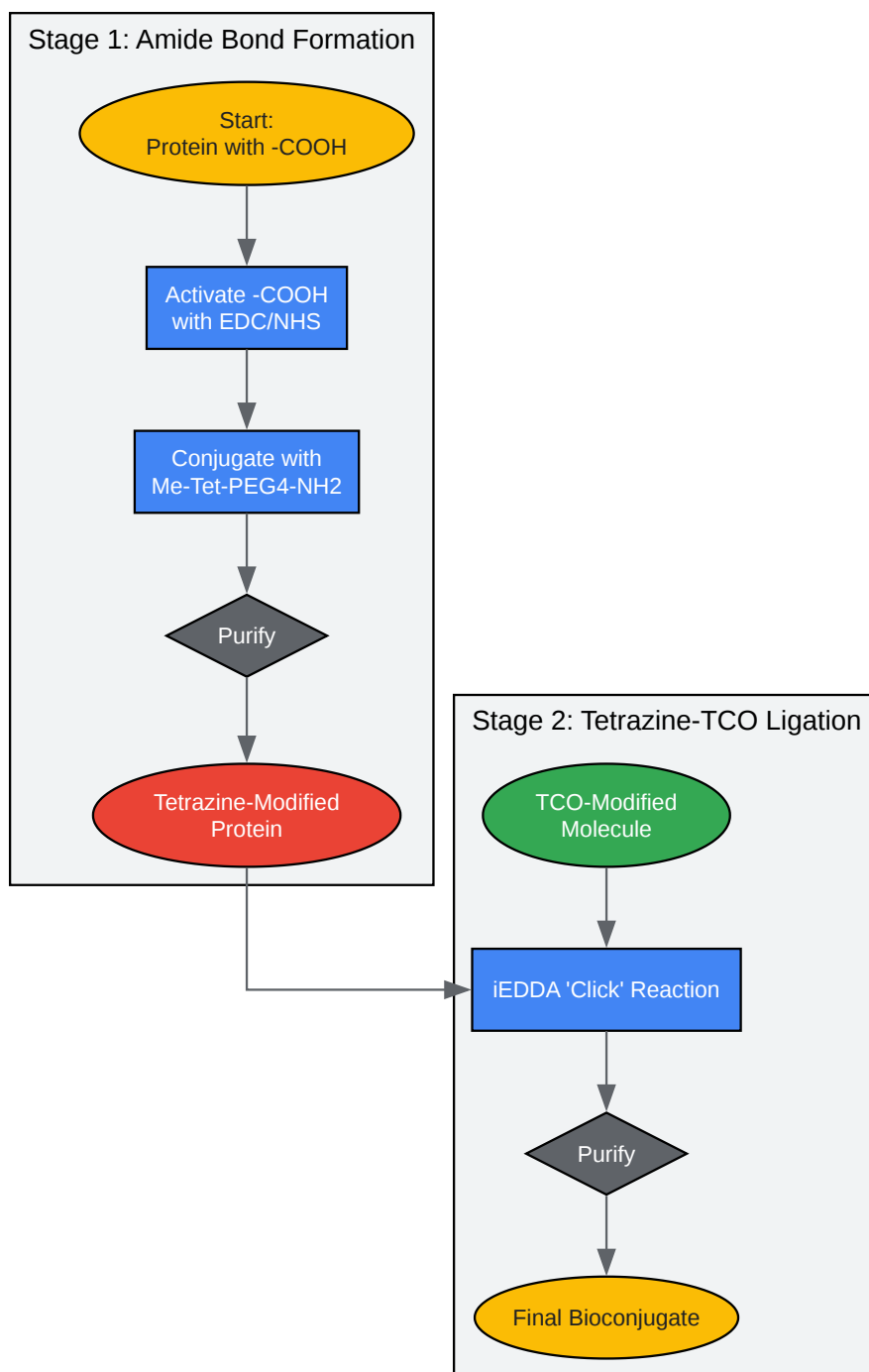
The following diagrams illustrate the key chemical structures and the experimental workflow for bioconjugation using **Me-Tet-PEG4-NH2**.



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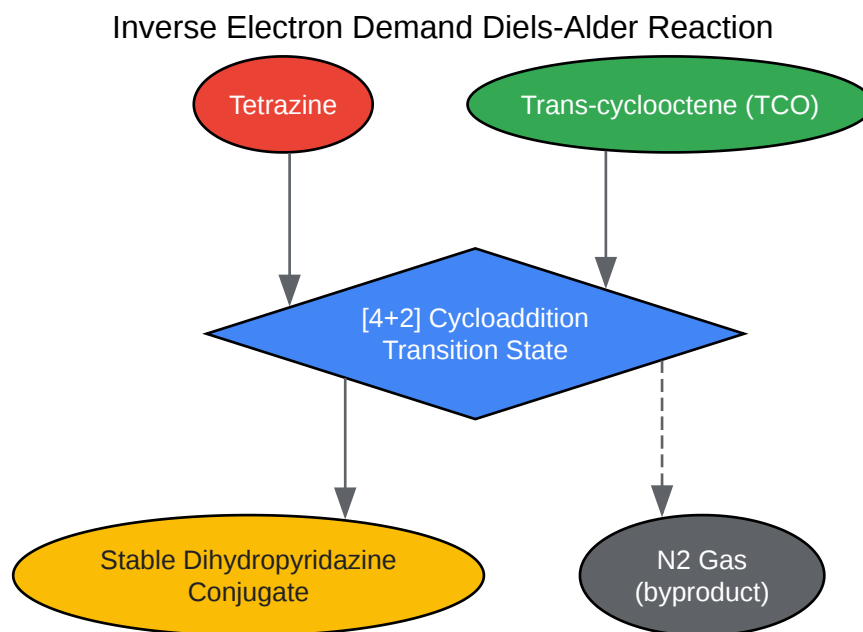
Caption: Functional components of the **Me-Tet-PEG4-NH2** linker.

Bioconjugation Workflow using Me-Tet-PEG4-NH2



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Caption: A typical two-stage workflow for bioconjugation.



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Caption: The iEDDA reaction between tetrazine and TCO.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetrazine-PEG4-amine HCl salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
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